N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The compound contains a total of 40 bonds, including 23 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, 2 five-membered rings, and 1 six-membered ring . The structure also includes 1 secondary amide (aliphatic) and 1 tertiary amide (aliphatic) .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 420.1±55.0 °C at 760 mmHg, and a flash point of 207.8±31.5 °C . It has a polar surface area of 100 Å2 and a molar volume of 174.8±7.0 cm3 .Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis of Quinoline Derivatives
- A series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives were developed using 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester as a raw material. These compounds were evaluated in vitro for their antibacterial ability against different micro-organisms, showcasing the potential of quinoline derivatives in antimicrobial research (Valluri et al., 2017).
Antioxidant, Anti-inflammatory, and Analgesic Activities
- Another study on azolopyrimidoquinolines, pyrimidoquinazolines revealed compounds showing high inhibitory antioxidant activity, protective effect against DNA damage, and potent anti-inflammatory activity. This suggests the broad potential of pyrimidine derivatives in developing treatments for inflammation and oxidative stress-related conditions (El-Gazzar et al., 2009).
Antimicrobial Agents
- Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their antibacterial and antifungal activities, showing significant antimicrobial properties. This underscores the relevance of such compounds in creating new antimicrobial agents (Holla et al., 2006).
Future Directions
The compound’s unique structure offers immense potential for scientific research, particularly in the fields of drug discovery and catalysis. Its structure can be readily modified to optimize the interaction between the ligand and biological target, making it a promising scaffold for the design of new medicines .
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-10-16(18(25)23-11(2)12(3)26-19(23)20-10)22-17(24)15-9-8-13-6-4-5-7-14(13)21-15/h4-9H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAVOAGVCUVXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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